

Allosteric activation of glucokinase by MK-0941

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Compound of Interest

Compound Name: MK-0941

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An In-Depth Technical Guide on the Allosteric Activation of Glucokinase by **MK-0941**

Introduction

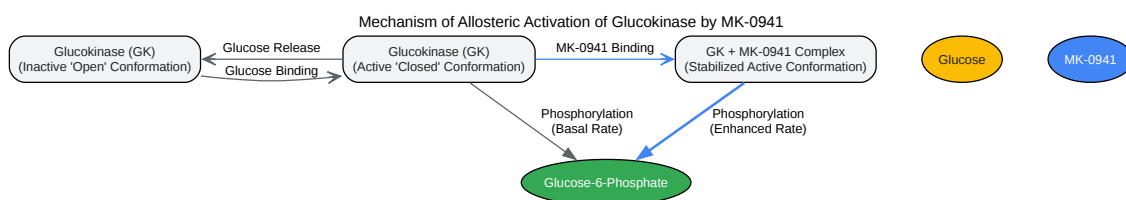
Glucokinase (GK), also known as hexokinase IV, serves as a critical glucose sensor in the body, primarily in pancreatic β -cells and liver hepatocytes.[1][2][3] By catalyzing the phosphorylation of glucose to glucose-6-phosphate, it acts as the rate-limiting step for glucose metabolism in these cells.[4] In pancreatic β -cells, this action triggers glucose-stimulated insulin secretion (GSIS), while in the liver, it promotes glucose uptake and glycogen synthesis.[3][4][5] Due to its central role in glucose homeostasis, GK has been a key therapeutic target for type 2 diabetes.[6][7]

MK-0941 is a potent, selective, and orally active small-molecule allosteric glucokinase activator (GKA) developed to enhance the enzyme's function.[6][8][9] Unlike glucose, which binds to the active site, allosteric activators like **MK-0941** bind to a distinct site on the enzyme.[10] This binding stabilizes a more active conformation of glucokinase, thereby increasing its affinity for glucose and/or its maximal catalytic velocity (V_{max}).[10] This guide provides a detailed technical overview of the mechanism, quantitative effects, and experimental evaluation of **MK-0941**.

Mechanism of Allosteric Activation

Glucokinase exists in equilibrium between a low-affinity "open" (inactive) and a high-affinity "closed" (active) conformation. Glucose binding shifts this equilibrium toward the active state. Allosteric activators like **MK-0941** bind to a specific pocket on the enzyme, distinct from the glucose-binding site.[10] This binding event stabilizes the closed, active conformation, which

significantly lowers the glucose concentration required for half-maximal activity ($S_{0.5}$) and increases the enzyme's catalytic efficiency.[8][11] This potentiation of activity occurs even at low glucose concentrations, a key mechanistic feature that has therapeutic implications.[7]



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Allosteric activation of Glucokinase by **MK-0941**.

Data Presentation: Quantitative Effects of MK-0941

The pharmacological effects of **MK-0941** have been quantified through in vitro enzymatic assays, cell-based studies, and clinical trials.

Table 1: In Vitro Enzymatic Kinetics of Recombinant Human Glucokinase

Parameter	Condition	Value	Reference
S _{0.5} for Glucose	Baseline (no activator)	6.9 mM	[8]
+ 1 μ M MK-0941	1.4 mM	[8]	
V _{max}	+ 1 μ M MK-0941	1.5-fold increase vs. baseline	[8]
EC ₅₀ of MK-0941	At 2.5 mM Glucose	240 nM	[8][9]
At 10 mM Glucose	65 nM	[8][9]	

Table 2: Cellular Activity of MK-0941

Parameter	Cell Type / System	Condition	Result	Reference
Insulin Secretion	Isolated rat islets	10 μ M MK-0941	17-fold increase	[8]
Glucose Uptake	Isolated rat hepatocytes	10 μ M MK-0941	Up to 18-fold increase	[8]
Insulin Secretion	Islets from T2D donors	1 μ M MK-0941 at 3 mM Glucose	Maximal potentiation	[12]

Table 3: Clinical Efficacy of MK-0941 in Patients with Type 2 Diabetes (at Week 14)

Data represents placebo-adjusted least squares mean changes from baseline.

Parameter	MK-0941 Dose (t.i.d., a.c.)	Change from Baseline	Reference
HbA1c	10 mg - 40 mg	-0.8% (maximal effect)	[6]
2-h Post-meal Glucose (PMG)	10 mg - 40 mg	-27 to -37 mg/dL	[6]
Fasting Plasma Glucose (FPG)	10 mg - 40 mg	No significant change	[6]
Triglycerides	10 mg - 40 mg	Modest increase (up to 19%)	[6]
Hypoglycemia	All doses	Increased incidence vs. placebo	[6]

Experimental Protocols

In Vitro Glucokinase Activity Assay

This protocol is a standard method for determining the kinetic parameters of glucokinase and the effect of activators like **MK-0941**.

Objective: To measure the rate of glucose phosphorylation by recombinant human glucokinase.

Methodology: A coupled enzymatic assay is used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP⁺ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 535/587 nm), is directly proportional to the glucokinase activity.[12][13][14][15]

Materials:

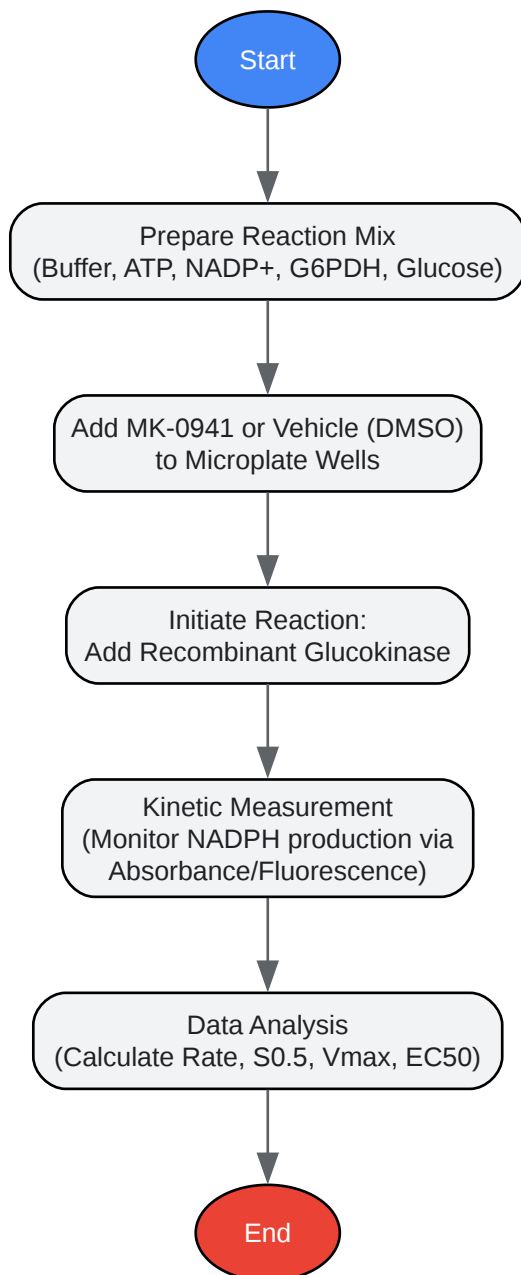
- Recombinant human glucokinase
- Glucose
- ATP

- NADP+
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Assay Buffer (e.g., Tris-HCl with MgCl₂, KCl, DTT)
- **MK-0941** (or other test compounds) dissolved in DMSO
- 96- or 384-well microplate
- Spectrophotometer or fluorometer

Procedure:

- Reagent Preparation: Prepare a reaction mixture containing assay buffer, ATP, NADP+, G6PDH, and varying concentrations of glucose.
- Compound Addition: Add **MK-0941** (at desired concentrations) or vehicle (DMSO) to the appropriate wells of the microplate.
- Enzyme Addition: Initiate the reaction by adding a fixed amount of recombinant glucokinase to all wells.
- Kinetic Measurement: Immediately place the plate in a reader and monitor the increase in NADPH fluorescence or absorbance kinetically over a period of 20-30 minutes at room temperature.[\[15\]](#)
- Data Analysis: Calculate the initial reaction velocity (rate) from the linear portion of the progress curve. Plot the rate against glucose concentration to determine S_{0.5} and V_{max}, or plot the rate against **MK-0941** concentration to determine EC₅₀.

Workflow for In Vitro Glucokinase Activity Assay

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Workflow for In Vitro Glucokinase Activity Assay.

Isolated Pancreatic Islet Insulin Secretion Assay

Objective: To assess the effect of **MK-0941** on glucose-stimulated insulin secretion from intact pancreatic islets.

Methodology: Islets are isolated from rodent pancreas (e.g., rat) or obtained from human donors. They are then incubated in media containing different concentrations of glucose and the test compound (**MK-0941**). The amount of insulin secreted into the media is quantified, typically by ELISA.

Procedure:

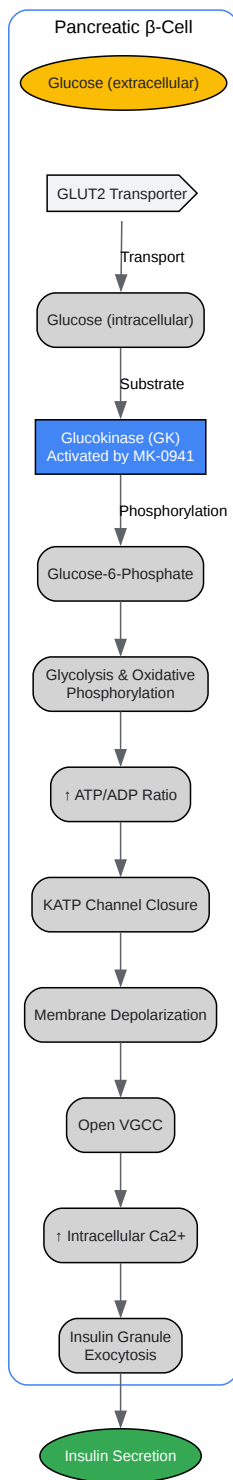
- **Islet Isolation:** Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.
- **Pre-incubation:** Pre-incubate isolated islets in a low-glucose buffer (e.g., 2-3 mM glucose) to establish a basal secretion rate.
- **Stimulation:** Transfer groups of islets to a static incubation plate or a perfusion system containing buffer with low glucose, high glucose, and/or varying concentrations of **MK-0941**.
- **Sample Collection:** After a defined incubation period (e.g., 60 minutes), collect the supernatant (media).
- **Insulin Quantification:** Measure the concentration of insulin in the collected supernatant using a species-specific insulin ELISA kit.
- **Data Analysis:** Normalize secreted insulin to the total insulin content of the islets. Compare insulin secretion across different treatment conditions.

Signaling Pathway of Glucokinase-Mediated Insulin Secretion

In the pancreatic β -cell, glucokinase acts as the primary glucose sensor that couples blood glucose levels to insulin release.[1][3][16] The activation of GK by glucose (or pharmacologically by a GKA like **MK-0941**) is the first and rate-limiting step in a cascade that culminates in the exocytosis of insulin-containing granules.[5]

- **Glucose Entry:** Glucose enters the β -cell via the GLUT2 transporter.

- Phosphorylation: Intracellular glucokinase phosphorylates glucose to G6P.
- Metabolism & ATP Production: G6P enters glycolysis and the Krebs cycle, leading to a rapid increase in the intracellular ATP/ADP ratio.
- KATP Channel Closure: The elevated ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels on the cell membrane.
- Depolarization: Closure of KATP channels prevents K⁺ efflux, leading to depolarization of the cell membrane.
- Calcium Influx: Depolarization opens voltage-gated calcium channels (VGCCs), causing an influx of extracellular Ca²⁺.
- Insulin Exocytosis: The rise in intracellular Ca²⁺ concentration triggers the fusion of insulin-containing secretory granules with the plasma membrane, releasing insulin into the bloodstream.[\[4\]](#)[\[5\]](#)[\[17\]](#)

Glucokinase Signaling Pathway in Pancreatic β -Cells[Click to download full resolution via product page](#)Glucokinase Signaling Pathway in Pancreatic β -Cells.

Clinical Development and Limitations

Clinical trials showed that **MK-0941** produced significant reductions in HbA1c and post-meal glucose levels in patients with type 2 diabetes.[6] However, its development was ultimately terminated.[5][17] The key reasons for this included:

- **Lack of Sustained Efficacy:** The initial improvements in glycemic control were not maintained over longer treatment periods (e.g., 30 weeks).[6][7] The most rapid deterioration was seen at the highest doses.[6]
- **Hypoglycemia Risk:** The potent activation of glucokinase, especially at lower glucose concentrations, led to a significant increase in the incidence of hypoglycemia.[6][7][10] This is consistent with the effects of naturally occurring activating mutations in the glucokinase gene.[6]
- **Adverse Effects:** Treatment was associated with elevations in triglycerides and blood pressure.[6]

The experience with **MK-0941** highlighted the challenge of developing a GKA with a sufficiently wide therapeutic window, balancing potent glucose-lowering with the risk of hypoglycemia and other adverse effects.[7]

Conclusion

MK-0941 is a powerful allosteric activator of glucokinase that effectively enhances the enzyme's kinetic properties, leading to increased cellular glucose metabolism and insulin secretion. While it demonstrated robust glucose-lowering effects in preclinical and initial clinical studies, its development was halted due to a lack of durable efficacy and an unfavorable safety profile, primarily an increased risk of hypoglycemia. The in-depth study of **MK-0941** has provided valuable lessons for the development of next-generation glucokinase activators, emphasizing the need for a more controlled, glucose-dependent mode of action to achieve therapeutic success.

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